5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds. This compound, in particular, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge between the oxadiazole rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole has been explored for its potential in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of tubulin polymerization, which is crucial for cell division . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Pyrazoles: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
What sets 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole apart is its dual oxadiazole rings, which enhance its stability and biological activity. This unique structure allows for more versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H15ClN4O4 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15ClN4O4/c1-25-14-8-4-7-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3 |
InChI Key |
TXZONJAOTXYGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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